2-Amino-5-methylnicotinamide
Overview
Description
2-Amino-5-methylnicotinamide is a compound with the CAS Number: 1021871-28-2 . It has a molecular weight of 151.17 and its molecular formula is C7H9N3O . It is a solid substance and is used for research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O/c1-4-2-5 (7 (9)11)6 (8)10-3-4/h2-3H,1H3, (H2,8,10) (H2,9,11) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 151.17 and its molecular formula is C7H9N3O . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Enhancing DNA Repair and Cell Survival Mechanisms
2-Amino-5-methylnicotinamide is noted for its role in enhancing DNA repair mechanisms and cell survival. A study demonstrated that 5-methylnicotinamide, a related compound, enhances the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells, which could have implications for cancer treatments (Nduka & Shall, 1980).
Implications in Glucose Metabolism and Energy Generation
In a study investigating the metabolic effects of nicotinamide analogs, including 5-methylnicotinamide, it was found that these compounds can cause significant alterations in glucose utilization and energy generation pathways in human T lymphocytes. This suggests potential applications in metabolic research and disorders related to energy metabolism (Berger et al., 1987).
Role in Pancreatic Cell Protection
Research on 1-methylnicotinamide, a primary metabolite of nicotinamide, indicates its role in protecting pancreatic cells from streptozotocin-induced toxicity, which is mediated by poly-ADP-ribose polymerase. This finding opens up avenues for potential therapeutic applications in diabetes and pancreatic disorders (Przygodzki et al., 2011).
Effects on Erythroleukemia Cell Differentiation
A study showed that the ADP-ribose synthesis inhibitor 2-aminobenzamide reduces haemoglobin synthesis induction in murine Friend erythroleukemia cells treated with N'-methylnicotinamide. This suggests a role in modulating erythroid differentiation and DNA methylation processes, which could be relevant in hematological research and therapies (Kuykendall & Cox, 1990).
Inhibition of DNA-damaging Agents and Radiation
The ability of 5-methylnicotinamide to enhance the cytotoxicity of N-methyl-N-nitrosourea and gamma-radiation in mouse leukaemia (L1210) cells suggests a potential role in cancer therapy, particularly in enhancing the efficacy of DNA-damaging agents (Nduka et al., 1980).
Safety and Hazards
The safety data sheet for 2-Amino-5-methylnicotinamide suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .
Future Directions
While specific future directions for 2-Amino-5-methylnicotinamide are not available, research into nicotinamide mononucleotide (NMN), a precursor of nicotinamide adenine dinucleotide (NAD+), suggests potential benefits in anti-aging, treating neurodegenerative diseases, and protecting the heart . As this compound shares structural similarities with NMN, it may also hold potential for future research in these areas.
Properties
IUPAC Name |
2-amino-5-methylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,8,10)(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZGFHIDEHLFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735942 | |
Record name | 2-Amino-5-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021871-28-2 | |
Record name | 2-Amino-5-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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